molecular formula C14H15BrN2 B14115783 N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine

N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine

Cat. No.: B14115783
M. Wt: 291.19 g/mol
InChI Key: GKUOSEYJPFAFSI-UHFFFAOYSA-N
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Description

N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an amine group and a brominated trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine typically involves the coupling of 3-aminopyridine with 3-bromo-2,4,6-trimethylphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include various substituted pyridin-3-amines.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the pyridine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

  • N-(3-Bromo-2,4,6-trimethylphenyl)-3-aminopyridine
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Comparison: N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

N-(3-bromo-2,4,6-trimethylphenyl)pyridin-3-amine

InChI

InChI=1S/C14H15BrN2/c1-9-7-10(2)14(11(3)13(9)15)17-12-5-4-6-16-8-12/h4-8,17H,1-3H3

InChI Key

GKUOSEYJPFAFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC2=CN=CC=C2)C)Br)C

Origin of Product

United States

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